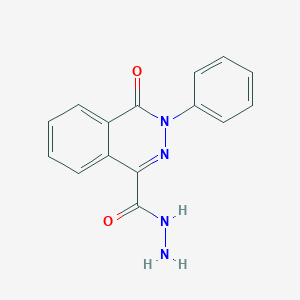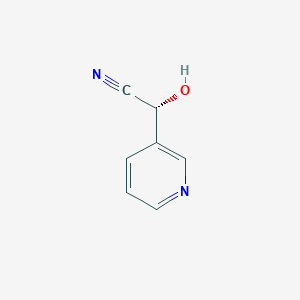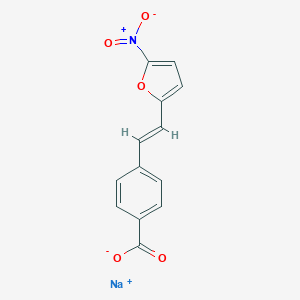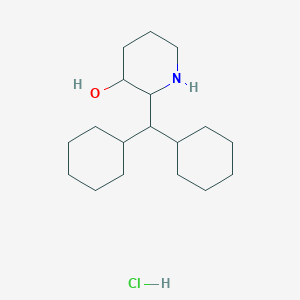
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in the 1950s and has since become an important tool for pain management in surgical and non-surgical procedures. Bupivacaine is a member of the amide class of local anesthetics and is structurally similar to lidocaine.
Wirkmechanismus
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It has a longer duration of action than other local anesthetics, which makes it ideal for use in procedures that require longer periods of anesthesia.
Biochemische Und Physiologische Effekte
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission. It has also been shown to decrease the activity of inflammatory cells, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has a number of advantages for use in lab experiments. It is a well-established local anesthetic that has been extensively studied. It has a longer duration of action than other local anesthetics, which makes it ideal for experiments that require longer periods of anesthesia. However, there are also limitations to its use. N-tert-Butyl-2-(diethylamino)acetamide hydrochloride can be toxic at high doses, and care must be taken when administering it to animals.
Zukünftige Richtungen
There are a number of future directions for research on bupivacaine. One area of interest is the development of new formulations that can improve its efficacy and reduce its toxicity. Another area of interest is the study of its effects on different types of pain, such as neuropathic pain. Finally, there is also interest in the development of new local anesthetics that can provide longer periods of anesthesia with fewer side effects.
Conclusion:
In conclusion, N-tert-Butyl-2-(diethylamino)acetamide hydrochloride, or bupivacaine, is an important local anesthetic drug that has been extensively studied for its use in pain management. It works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. It has a longer duration of action than other local anesthetics, which makes it ideal for use in procedures that require longer periods of anesthesia. There are a number of future directions for research on bupivacaine, including the development of new formulations and the study of its effects on different types of pain.
Synthesemethoden
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride can be synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with diethylamine and tert-butyl bromide to form the final product, N-tert-Butyl-2-(diethylamino)acetamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride has been extensively studied for its use in pain management. It is commonly used in epidural and spinal anesthesia for surgical procedures. It has also been used for postoperative pain relief, chronic pain management, and in obstetrics.
Eigenschaften
CAS-Nummer |
110438-99-8 |
|---|---|
Produktname |
N-tert-Butyl-2-(diethylamino)acetamide hydrochloride |
Molekularformel |
C10H23ClN2O |
Molekulargewicht |
222.75 g/mol |
IUPAC-Name |
[2-(tert-butylamino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C10H22N2O.ClH/c1-6-12(7-2)8-9(13)11-10(3,4)5;/h6-8H2,1-5H3,(H,11,13);1H |
InChI-Schlüssel |
GTTVZIDWGCWZRO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)NC(C)(C)C.[Cl-] |
Kanonische SMILES |
CC[NH+](CC)CC(=O)NC(C)(C)C.[Cl-] |
Synonyme |
diethyl-(tert-butylcarbamoylmethyl)azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




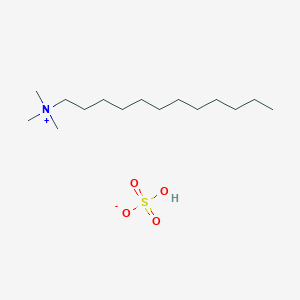


![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

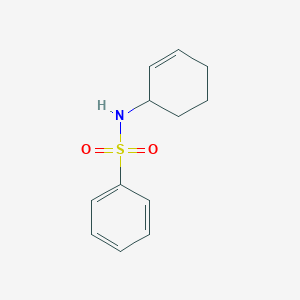
![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)

